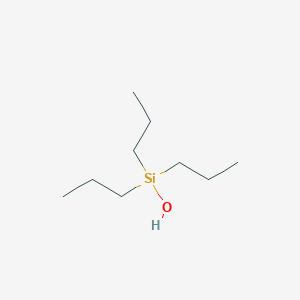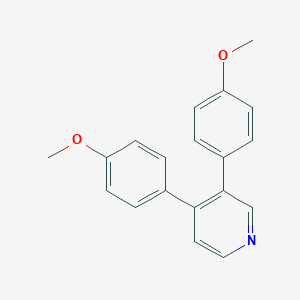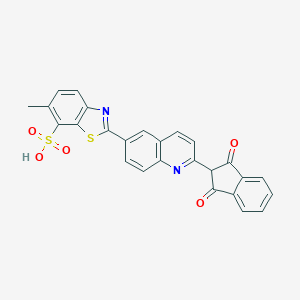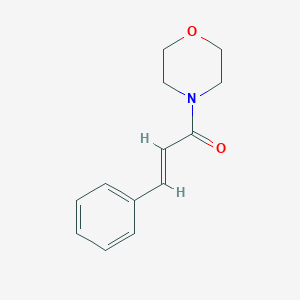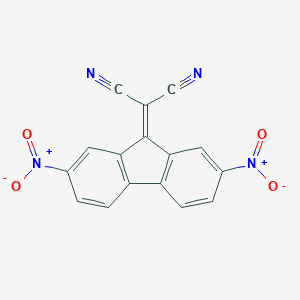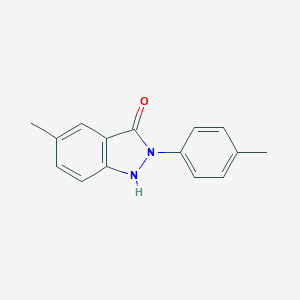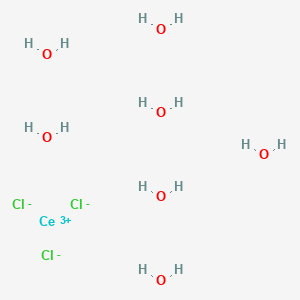
Pyrrolidine-1-carboximidamide, sulfuric acid
Overview
Description
Pyrrolidine-1-carboximidamide, sulfuric acid (Pyr-S) is an organic compound which is a derivative of pyrrolidine, a 5-membered heterocyclic ring containing nitrogen atoms. It is an important research chemical used in a variety of scientific experiments and applications. Pyr-S has a wide range of biochemical and physiological effects, and its structure and properties make it an ideal compound for use in laboratory experiments.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage via "pseudorotation." This review highlights bioactive molecules with target selectivity that feature the pyrrolidine ring and its derivatives, such as pyrrolizines and prolinol. It discusses the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. The significance of stereogenicity in the pyrrolidine ring and how different stereoisomers can lead to varied biological profiles due to their binding modes with proteins is also covered, guiding medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).
Applications of tert-butanesulfinamide
Chiral sulfinamides, particularly tert-butanesulfinamide, are prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review provides an overview of asymmetric N-heterocycle synthesis via sulfinimines using tert-butanesulfinamide, covering literature from the past decade. This methodology facilitates access to a wide array of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).
Metal Complexes of 4,4'-dipyridyldisulfide
The review focuses on the structural diversity derived from the twisted ligand with axial chirality of 4,4′-dipyridyldisulfide (4DPDS) in metal complexes. Over 30 structurally characterized 4DPDS complexes, including macrocycles and helices, showcase the structural versatility and guest inclusion properties of these complexes, highlighting the simple yet effective bridging capability of 4DPDS (Horikoshi & Mochida, 2006).
Evolution of Pyrrolizidine Alkaloid Biosynthesis
This review examines the evolution of pyrrolizidine alkaloid biosynthesis, focusing on the Senecioneae tribe. It identifies homospermidine synthase as the key enzyme for the synthesis of the first specific intermediate, suggesting gene duplication of deoxyhypusine synthase as the recruitment mechanism. The review also discusses the phylogenetic implications of the diversity in pyrrolizidine alkaloid profiles, indicating a highly conserved pathway with significant plasticity in the diversification of derived alkaloids (Langel, Ober & Pelser, 2011).
Future Directions
Pyrrolidine compounds, including Pyrrolidine-1-carboximidamide, sulfuric acid, have potential for further exploration in drug discovery due to their versatile scaffold and potential for novel biologically active compounds . They could be used to design new compounds with different biological profiles .
Biochemical Analysis
Biochemical Properties
Pyrrolidine-1-carboximidamide, sulfuric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions is crucial for understanding the compound’s role in cellular processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, this compound can impact metabolic pathways, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes or proteins, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses . Understanding the molecular mechanism of this compound is essential for elucidating its role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage level is required to elicit a significant biological response. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic state of the cell, leading to changes in cellular function and behavior. Detailed studies on the metabolic pathways of this compound are essential for understanding its biochemical and physiological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport and distribution mechanisms of this compound is important for determining its efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
properties
IUPAC Name |
pyrrolidine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLHYLNOMNMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529423 | |
| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17238-56-1, 62271-55-0 | |
| Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



